2-chloro-N-(9H-xanthen-9-yl)propanamide
Description
2-Chloro-N-(9H-xanthen-9-yl)propanamide (CAS: 7595-57-5) is a chloroacetamide derivative featuring a xanthene (dibenzo-γ-pyrone) scaffold linked to a propanamide group. The compound’s molecular formula is C₁₆H₁₂ClNO₂, with a molecular weight of 285.73 g/mol . Its structure includes a planar xanthene core, which confers aromatic stability, and a reactive 2-chloropropanamide side chain. This compound is primarily utilized in synthetic organic chemistry as an intermediate for designing bioactive molecules, such as α-thio-β-chloroacrylamides .
Properties
CAS No. |
7595-57-5 |
|---|---|
Molecular Formula |
C16H14ClNO2 |
Molecular Weight |
287.74 g/mol |
IUPAC Name |
2-chloro-N-(9H-xanthen-9-yl)propanamide |
InChI |
InChI=1S/C16H14ClNO2/c1-10(17)16(19)18-15-11-6-2-4-8-13(11)20-14-9-5-3-7-12(14)15/h2-10,15H,1H3,(H,18,19) |
InChI Key |
YSHUVGMUSZODDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(9H-xanthen-9-yl)propanamide typically involves the reaction of 9H-xanthen-9-ylamine with 2-chloropropanoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(9H-xanthen-9-yl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The xanthone moiety can participate in redox reactions, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines can be used in substitution reactions, typically under mild heating.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
Scientific Research Applications
2-chloro-N-(9H-xanthen-9-yl)propanamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-chloro-N-(9H-xanthen-9-yl)propanamide involves its interaction with molecular targets such as topoisomerase II and DNA. The compound can intercalate into DNA, disrupting its structure and function, leading to apoptosis in cancer cells . Additionally, it may form hydrogen bonds and π-stacking interactions with topoisomerase II, inhibiting its activity and preventing DNA replication and repair .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Xanthene Scaffolds
N-(9H-Xanthen-9-yl)acetamide (CAS: 6333-85-3)
- Molecular Formula: C₁₅H₁₃NO₂
- Key Differences : Replaces the 2-chloropropanamide group with an acetamide moiety.
- Properties : Reduced steric hindrance and lower molecular weight (239.27 g/mol) compared to the target compound. Used in early-stage drug discovery due to its simpler structure .
2-(9-Oxoxanthen-2-yl)propionic Acid (CAS: 30087-33-3)
Chloroacetamide Derivatives with Heterocyclic Cores
2-Chloro-N-(4-methyl-1,3-thiazol-2-yl)propanamide (CAS: 928712-82-7)
- Molecular Formula : C₇H₉ClN₂OS
- Key Differences : Replaces the xanthene core with a 4-methylthiazole ring.
3-Chloro-N-(9-ethyl-9H-carbazol-3-yl)propanamide (CAS: 893725-95-6)
Thiazine and Thioxanthene Analogues
N-(6-Methyl-4-phenyl-6H-1,3-thiazin-2-yl)propanamide (Compound 9g)
- Molecular Formula : C₁₄H₁₇N₂OS
- Key Differences : Features a 1,3-thiazine ring instead of xanthene.
- Properties : Exhibits a distinct IR carbonyl stretch at 1731 cm⁻¹ and a molecular ion peak at m/z 261.1062 (HRMS). Demonstrated moderate anti-inflammatory activity in preliminary studies .
3-(2-Chloro-9H-thioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine Hydrochloride
Data Table: Comparative Analysis
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